molecular formula C9H7F2N B13527881 3-(3,5-Difluorophenyl)propanenitrile CAS No. 1057676-64-8

3-(3,5-Difluorophenyl)propanenitrile

Cat. No.: B13527881
CAS No.: 1057676-64-8
M. Wt: 167.15 g/mol
InChI Key: HALXUIOQICKWLL-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F2N It is a derivative of propanenitrile, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)propanenitrile typically involves the reaction of 3,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Difluorophenyl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propanoic acid
  • 3-(3,5-Difluorophenyl)propanamine
  • 3,5-Difluorobenzyl chloride

Uniqueness

3-(3,5-Difluorophenyl)propanenitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the nitrile group provides a versatile functional handle for further chemical modifications .

Properties

CAS No.

1057676-64-8

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

3-(3,5-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H7F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2

InChI Key

HALXUIOQICKWLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CCC#N

Origin of Product

United States

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